Isodiazinon chemical structure and properties
Isodiazinon chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodiazinon, a structural isomer of the widely known organophosphate insecticide diazinon, is a compound of increasing interest in environmental science and toxicology. Formed through a thiono-thiolo rearrangement of its parent compound, often initiated by ultraviolet (UV) radiation, isodiazinon exhibits distinct chemical and toxicological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of isodiazinon. Detailed experimental protocols for its formation and analysis using modern chromatographic and spectroscopic techniques are presented. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study of organophosphorus compounds and their environmental transformation products.
Chemical Structure and Identification
Isodiazinon, systematically named O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is characterized by the migration of the sulfur atom from a thiono (P=S) to a thiolo (P-S) position within the phosphate group of diazinon. This isomerization significantly alters the electronic and steric properties of the molecule.
Chemical Identifiers:
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CAS Number: 82463-42-1[1]
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Molecular Formula: C₁₂H₂₁N₂O₃PS
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Molecular Weight: 304.35 g/mol [2]
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IUPAC Name: S-[[4-(diethoxyphosphinothioyl)oxy]-2-isopropyl-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate
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Canonical SMILES: CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C
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InChI Key: ICWWVIBLRJDIGR-UHFFFAOYSA-N[2]
Physicochemical Properties
| Property | Isodiazinon | Diazinon |
| Physical State | Not explicitly stated; likely a liquid or solid at room temperature. | Colorless to dark brown oily liquid.[3] |
| Melting Point | Data not available | >120 °C (decomposes)[3] |
| Boiling Point | Data not available | 306 °C[3] |
| Density | Data not available | 1.117 g/cm³[3] |
| Vapor Pressure | Data not available | 1.2 x 10⁻² Pa (at 25 °C)[3] |
| Water Solubility | Transformation products of diazinon, including isodiazinon, are noted to be more polar than the parent compound, which may increase their water solubility. | Slightly soluble (0.004 g/100 mL)[3] |
| logP (Octanol-Water Partition Coefficient) | Data not available | 3.3 |
| pKa | Data not available | 2.6 |
Synthesis and Formation
Isodiazinon is primarily formed through the photochemical rearrangement of diazinon. This thiono-thiolo isomerization can be induced by UV irradiation.[2]
Logical Workflow for Isodiazinon Formation
Caption: General workflow for the photochemical formation of isodiazinon from diazinon.
Experimental Protocol: Photochemical Conversion of Diazinon to Isodiazinon
This protocol is a generalized procedure based on common methods for inducing thiono-thiolo rearrangement of organophosphorus pesticides.
Objective: To synthesize isodiazinon from diazinon via UV irradiation.
Materials:
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Diazinon standard
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Solvent (e.g., methanol, acetonitrile, or water to simulate environmental conditions)
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UV photoreactor equipped with a mercury or xenon lamp
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Quartz reaction vessel
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Stirring plate and stir bar
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Volumetric flasks and pipettes
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Analytical instruments (HPLC-UV, GC-MS)
Procedure:
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Preparation of Diazinon Solution: Prepare a standard solution of diazinon in the chosen solvent at a known concentration (e.g., 10-50 mg/L).
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Photoreaction:
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Transfer the diazinon solution to the quartz reaction vessel and place it in the UV photoreactor.
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Irradiate the solution with the UV lamp for a defined period. The duration of irradiation will depend on the lamp intensity and the desired conversion rate. It is recommended to take aliquots at different time intervals to monitor the reaction progress.
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Maintain constant stirring throughout the irradiation process to ensure homogenous exposure.
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Control the temperature of the reaction vessel, if possible, as heat can also influence the rearrangement.
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Sample Analysis:
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At each time point, withdraw an aliquot of the reaction mixture.
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Analyze the sample using a validated analytical method (e.g., HPLC-UV or GC-MS) to quantify the decrease in diazinon concentration and the formation of isodiazinon. A reverse-phase HPLC method is commonly employed for such analyses.[2]
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Analytical Characterization
The identification and quantification of isodiazinon are typically achieved using chromatographic and spectroscopic techniques.
Chromatographic Methods
4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like isodiazinon.
Experimental Protocol: GC-MS Analysis of Isodiazinon
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Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
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Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for organophosphate pesticide analysis.
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Injector: Splitless injection is often preferred for trace analysis.
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Injector Temperature: ~250 °C
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Oven Temperature Program:
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Initial temperature: 70-80 °C, hold for 1-2 minutes.
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Ramp: Increase to 280-300 °C at a rate of 10-20 °C/min.
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Final hold: Hold at the final temperature for 5-10 minutes.
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Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
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Mass Spectrometer:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
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Mass Range: m/z 50-400.
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Characteristic ions for isodiazinon would need to be determined from its mass spectrum, but would likely include fragments related to the pyrimidinyl moiety and the diethyl phosphorothioate group.
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4.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile or thermally labile compounds.
Experimental Protocol: HPLC Analysis of Isodiazinon
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Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.[2]
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A common starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
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Flow Rate: 0.8-1.2 mL/min.
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Detection Wavelength: The optimal wavelength for detection would need to be determined by acquiring a UV-Vis spectrum of isodiazinon. Based on the pyrimidine chromophore, a wavelength in the range of 220-280 nm would be a reasonable starting point for method development.
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Injection Volume: 10-20 µL.
Spectroscopic Methods
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would be expected to show signals for the ethyl groups (triplet and quartet), the isopropyl group (doublet and septet), the methyl group on the pyrimidine ring (singlet), and a proton on the pyrimidine ring (singlet).
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¹³C NMR: The spectrum would display distinct signals for each of the 12 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
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³¹P NMR: A single signal would be expected in the phosphorothioate region.
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the isodiazinon molecule.
Expected Characteristic Absorptions:
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P=O stretch: A strong absorption band is expected in the region of 1250-1300 cm⁻¹.
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P-O-C stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.
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P-S-C stretch: Absorptions in the 600-800 cm⁻¹ region.
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C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-H stretches (aliphatic): Bands just below 3000 cm⁻¹.
4.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for monitoring the formation of isodiazinon from diazinon. The pyrimidine ring system is the primary chromophore in the molecule. The absorption maximum (λmax) would need to be determined experimentally, but it is expected to be in the UV region, likely between 220 and 280 nm.
Toxicological Properties
Isodiazinon is known to be an inhibitor of the enzyme acetylcholinesterase, a common mechanism of action for organophosphate pesticides.
Acute Toxicity:
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Oral LD₅₀ (rat): 65 mg/kg body weight. It is noteworthy that "aged" technical diazinon, which contains increased concentrations of isodiazinon and other degradation products, has been shown to be significantly more toxic than freshly prepared diazinon.
Signaling and Experimental Workflows
Thiono-Thiolo Rearrangement of Diazinon
Caption: Photochemically induced thiono-thiolo rearrangement of diazinon to isodiazinon.
General Experimental Workflow for Isodiazinon Analysis
Caption: A typical workflow for the analysis of isodiazinon in complex matrices.
Conclusion
Isodiazinon represents an important transformation product of diazinon with distinct chemical and toxicological characteristics. This guide has provided a comprehensive overview of its structure, properties, synthesis, and analysis. The detailed experimental protocols and diagrams are intended to facilitate further research into this compound's environmental fate and toxicological significance. As analytical capabilities continue to improve, a more complete understanding of the prevalence and impact of isodiazinon and other pesticide transformation products will be essential for accurate environmental risk assessment.
